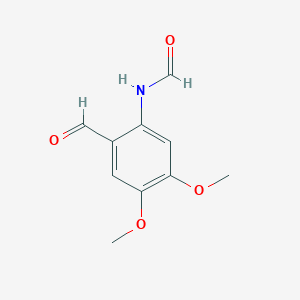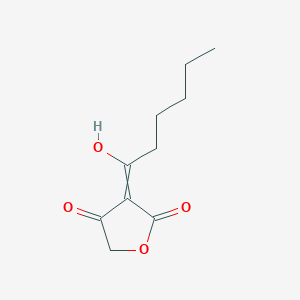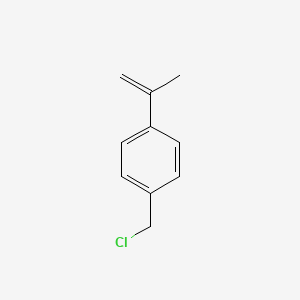
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene, where a chloromethyl group and a prop-1-en-2-yl group are attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-4-prop-1-en-2-ylbenzene typically involves the chloromethylation of 4-prop-1-en-2-ylbenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the benzene ring .
Industrial production methods often involve similar chloromethylation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a palladium catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-prop-1-en-2-ylbenzene involves its reactivity due to the presence of the chloromethyl and prop-1-en-2-yl groups. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the prop-1-en-2-yl group can participate in various addition and oxidation reactions. These reactive sites make the compound a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-prop-1-en-2-ylbenzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a prop-1-en-2-yl group.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a prop-1-en-2-yl group.
1-(Chloromethyl)-4-isopropylbenzene: Features an isopropyl group instead of a prop-1-en-2-yl group.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H11Cl |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6H,1,7H2,2H3 |
Clé InChI |
ZMSZCUFHPKUFSI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


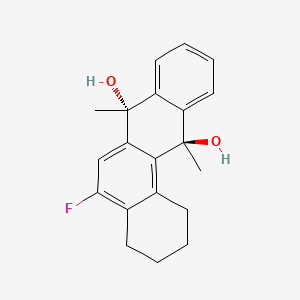
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
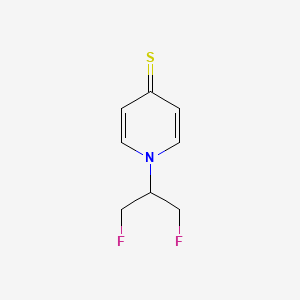
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
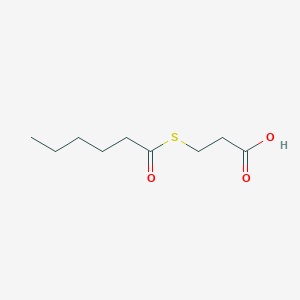
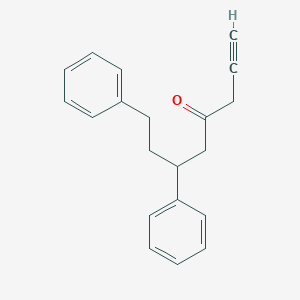
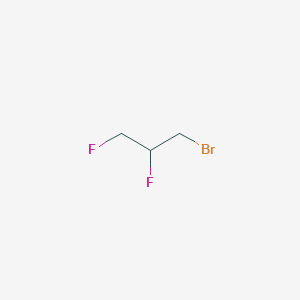

![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
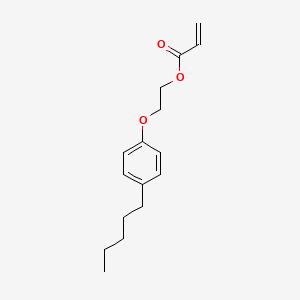
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
